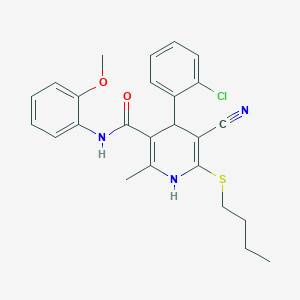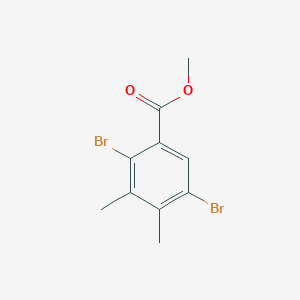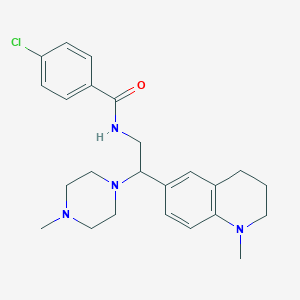![molecular formula C22H30N2O3 B2953266 N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1796946-59-2](/img/structure/B2953266.png)
N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by its unique structure, which includes an adamantane core substituted with a methoxy group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable adamantane derivative reacts with a methoxy donor under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where the adamantane derivative reacts with a phenylethyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the substituted adamantane with an ethanediamide moiety. This can be achieved through a condensation reaction using a suitable diamine and a carbonyl compound under dehydrating conditions.
Industrial Production Methods
Industrial production of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the ethanediamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted phenylethyl derivatives.
科学的研究の応用
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders due to the presence of the adamantane core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.
Biological Studies: It is used in studies exploring the interactions between synthetic compounds and biological systems, providing insights into molecular mechanisms and potential therapeutic applications.
作用機序
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: shares structural similarities with other adamantane derivatives, such as amantadine and memantine, which are used in the treatment of neurological disorders.
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: also resembles certain benzamide derivatives, which are known for their diverse pharmacological activities.
Uniqueness
- The combination of the adamantane core with a methoxy group and a phenylethyl group in N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide provides a unique structural framework that may confer distinct pharmacological properties.
- Its potential for multiple functionalizations and modifications makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-14(17-6-4-3-5-7-17)24-21(26)20(25)23-13-22(27-2)18-9-15-8-16(11-18)12-19(22)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXFFCZNLNWLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)




![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2953205.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2953206.png)
